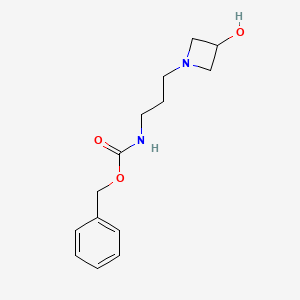

Benzyl (3-(3-hydroxyazetidin-1-yl)propyl)carbamate

CAS No.:

Cat. No.: VC13697835

Molecular Formula: C14H20N2O3

Molecular Weight: 264.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H20N2O3 |

|---|---|

| Molecular Weight | 264.32 g/mol |

| IUPAC Name | benzyl N-[3-(3-hydroxyazetidin-1-yl)propyl]carbamate |

| Standard InChI | InChI=1S/C14H20N2O3/c17-13-9-16(10-13)8-4-7-15-14(18)19-11-12-5-2-1-3-6-12/h1-3,5-6,13,17H,4,7-11H2,(H,15,18) |

| Standard InChI Key | PLCHZCOBXULDHE-UHFFFAOYSA-N |

| SMILES | C1C(CN1CCCNC(=O)OCC2=CC=CC=C2)O |

| Canonical SMILES | C1C(CN1CCCNC(=O)OCC2=CC=CC=C2)O |

Introduction

Chemical Structure and Molecular Properties

Structural Features

Benzyl (3-(3-hydroxyazetidin-1-yl)propyl)carbamate comprises three distinct subunits:

-

A benzyl group (C₆H₅CH₂) providing aromatic stability.

-

A propyl chain (CH₂CH₂CH₂) serving as a flexible linker.

-

A 3-hydroxyazetidine moiety, a four-membered nitrogen-containing ring with a hydroxyl substituent, conferring polarity and hydrogen-bonding capacity.

The carbamate functional group (-O(CO)NH-) bridges the benzyl and propyl components, enabling interactions with biological targets through hydrogen bonding and dipole interactions.

Table 1: Molecular Properties of Benzyl (3-(3-hydroxyazetidin-1-yl)propyl)carbamate

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₂₀N₂O₃ |

| Molecular Weight | 264.32 g/mol |

| IUPAC Name | Benzyl N-[3-(3-hydroxyazetidin-1-yl)propyl]carbamate |

| CAS Number | Not publicly disclosed |

| Stability | Sensitive to strong acids/bases |

Synthesis and Characterization

Synthetic Pathways

The synthesis typically involves sequential functionalization of azetidine precursors. A representative route includes:

-

Azetidine Activation: 3-Hydroxyazetidine is reacted with a propyl-containing electrophile (e.g., 3-bromopropylcarbamate) under basic conditions.

-

Carbamate Formation: The intermediate is treated with benzyl chloroformate to install the carbamate group.

-

Purification: Column chromatography or recrystallization yields the final product.

Reported yields range from 60–80%, contingent on reaction optimization (e.g., temperature, solvent selection).

Analytical Characterization

-

Nuclear Magnetic Resonance (NMR):

-

¹H NMR: Signals at δ 1.60–1.80 ppm (propyl CH₂), δ 3.40–3.70 ppm (azetidine N-CH₂), and δ 7.25–7.35 ppm (benzyl aromatic protons).

-

¹³C NMR: Peaks at δ 156–158 ppm (carbamate carbonyl) and δ 66–70 ppm (azetidine C-OH).

-

-

Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 265.15 [M+H]⁺.

Stability and Reactivity

Degradation Pathways

-

Acidic Conditions: Protonation of the carbamate nitrogen leads to hydrolysis, generating benzyl alcohol and 3-(3-hydroxyazetidin-1-yl)propylamine.

-

Basic Conditions: Deprotonation accelerates cleavage of the carbamate linkage.

Table 2: Stability Under Accelerated Conditions

| Condition | Half-Life (25°C) | Degradation Products |

|---|---|---|

| pH 1.0 (HCl) | 2.3 hours | Benzyl alcohol, propylamine derivative |

| pH 10.0 (NaOH) | 1.1 hours | Benzyl alcohol, CO₂ |

| Oxidative (H₂O₂ 3%) | >24 hours | No significant degradation |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume